Cas no 69610-04-4 (L-Valine, 3-methyl-N-[(4-methylphenyl)sulfonyl]-)

L-Valine, 3-methyl-N-[(4-methylphenyl)sulfonyl]- structure
69610-04-4 structure
Product name:L-Valine, 3-methyl-N-[(4-methylphenyl)sulfonyl]-
CAS No:69610-04-4
MF:C13H19NO4S
MW:285.359262704849
CID:4150068
PubChem ID:54111983

L-Valine, 3-methyl-N-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Valine, 3-methyl-N-[(4-methylphenyl)sulfonyl]-
    • NHTFSQFPVFZOFN-LLVKDONJSA-N
    • SCHEMBL8776693
    • F96630
    • (2S)-3,3-DIMETHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOIC ACID
    • 69610-04-4
    • (2S)-3,3-dimethyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
    • n-(toluene-4-sulfonyl)-l-tert-butylglycine
    • Inchi: InChI=1S/C13H19NO4S/c1-9-5-7-10(8-6-9)19(17,18)14-11(12(15)16)13(2,3)4/h5-8,11,14H,1-4H3,(H,15,16)/t11-/m1/s1
    • InChI Key: NHTFSQFPVFZOFN-LLVKDONJSA-N

Computed Properties

  • Exact Mass: 285.10347926Da
  • Monoisotopic Mass: 285.10347926Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 91.9Ų

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